5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione
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Overview
Description
5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione is a heterocyclic compound that features a pyrimidine ring fused with a trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione typically involves the condensation of barbituric acid with 3-methylbenzaldehyde under basic conditions. The reaction is usually carried out in ethanol as a solvent, with a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trione structure to form different derivatives.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(3-Methylbenzylidene)pyrimidine-2,4,6(1h,3h,5h)-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid Derivatives: These compounds share the trione structure and have similar reactivity.
Pyrimidine Derivatives: Compounds with a pyrimidine ring exhibit similar chemical behavior and applications.
Properties
CAS No. |
93289-22-6 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N2O3/c1-7-3-2-4-8(5-7)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17) |
InChI Key |
JZXHTWPQBJLZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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